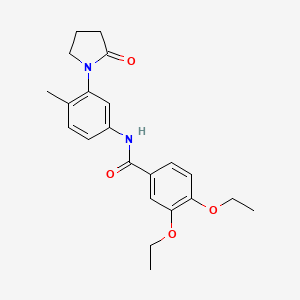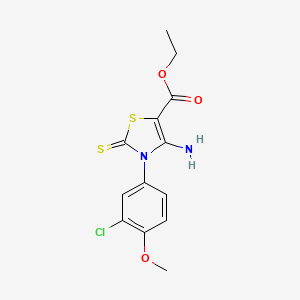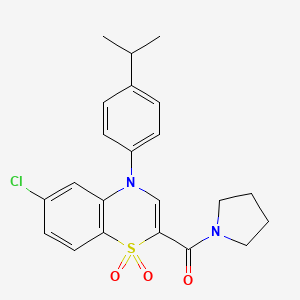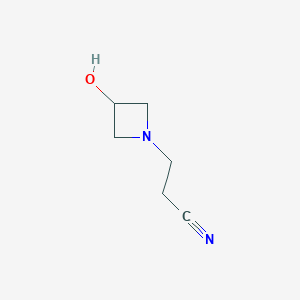![molecular formula C35H28O6 B2594558 Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate CAS No. 331459-94-0](/img/structure/B2594558.png)
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Remediation
A study by Chhaya and Gupte (2013) explored the bioremediation potential of laccase from Fusarium incarnatum UC-14 in the degradation of Bisphenol A (BPA), a similar phenolic compound, using a reverse micelles system. The research demonstrated that a purified laccase hosted in reverse micelles was able to eliminate 91.43% of 200 ppm of BPA at 50 °C, pH-6.0 within 75 minutes, indicating the enzyme's capability in the oxidative degradation of hydrophobic phenols in organic media. This suggests that similar enzymatic approaches could be applied for the remediation of environmental pollutants structurally related to Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate, enhancing their biodegradability in non-aqueous environments (Chhaya & Gupte, 2013).
Synthesis and Characterization of Novel Compounds
Patil and Malve (2004) reported on the synthesis, characterization, and antimicrobial activity of novel compounds with structural similarities to Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate. These compounds were synthesized through reactions involving thiocarbonohydrazide and hydroximino derivatives, displaying potential antimicrobial properties against various pathogens such as S. aureus, S. typhi, C. albicans, T. mentagrophytes, T. rubrum, and M. tuberculosis. This work illustrates the versatility of such chemical structures in generating novel derivatives with potential applications in antimicrobial therapy (Patil & Malve, 2004).
Antineoplastic Activity
Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, a category of compounds that share functional groups with Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate. The compounds demonstrated promising in vitro and in vivo antineoplastic activity against several cancer cell lines and Ehrlich ascites carcinoma in mice. The findings suggest the potential of structurally similar compounds for development into antineoplastic agents, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Dutta, Ray, & Nagarajan, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O6/c36-32(28-8-3-1-4-9-28)24-18-26-14-20-30(21-15-26)40-34(38)12-7-13-35(39)41-31-22-16-27(17-23-31)19-25-33(37)29-10-5-2-6-11-29/h1-6,8-11,14-25H,7,12-13H2/b24-18+,25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZCUKRMYZSNQ-SIHVKLMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C=CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)/C=C/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)


![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
